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Compound of Interest

Compound Name: 7-Methylquinoline

Cat. No.: B044030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
methylquinoline, a key heterocyclic compound with applications in medicinal chemistry and

materials science. This document presents a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with

experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 7-methylquinoline,

presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for 7-methylquinoline provide detailed information

about its proton and carbon framework.

¹H NMR Data
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Signal Assignment Chemical Shift (δ) [ppm]

H-2 8.863

H-8 7.886

H-4 8.081

H-5 7.688

H-3 7.306

H-6 7.363

-CH₃ 2.554

¹³C NMR Data

Signal Assignment Chemical Shift (δ) [ppm]

C-7 138.2

C-2 150.2

C-8a 148.4

C-4 135.9

C-5 128.6

C-8 128.2

C-6 126.3

C-4a 127.3

C-3 121.0

-CH₃ 21.6

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

key IR absorption peaks for 7-methylquinoline are listed below.
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Wavenumber (cm⁻¹) Assignment

3050-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic, -CH₃)

1620-1580 C=C and C=N stretching (quinoline ring)

1500-1400 C=C stretching (aromatic)

880-820 C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of 7-methylquinoline is characterized by a prominent

molecular ion peak and several key fragment ions.[1]

m/z Relative Intensity (%) Assignment

143 100 [M]⁺ (Molecular Ion)

142 50.70 [M-H]⁺

115 16.4 [M-H-HCN]⁺ or [M-C₂H₂]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation: 5-25 mg of 7-methylquinoline was dissolved in approximately 0.6-0.7

mL of deuterated chloroform (CDCl₃). The solution was filtered through a pipette with a glass

wool plug into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Data Acquisition:
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Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16.

Relaxation Delay: 1 s.

¹³C NMR Data Acquisition:

Pulse Program: Standard proton-decoupled single-pulse experiment.

Spectral Width: 0-160 ppm.

Number of Scans: 1024.

Relaxation Delay: 2 s.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of CDCl₃ (δ

= 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat 7-methylquinoline was placed between two

potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

Data Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Data Presentation: The spectrum was recorded in transmittance mode.
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Mass Spectrometry (MS)
Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to

the mass spectrometer.

Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.[1]

Data Acquisition:

Ionization Energy: 70 eV.[1]

Mass Range: m/z 40-400.

Scan Rate: 1 scan/s.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 7-methylquinoline.
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Spectroscopic analysis workflow for 7-Methylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b044030?utm_src=pdf-body-img
https://www.benchchem.com/product/b044030?utm_src=pdf-body
https://www.benchchem.com/product/b044030?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 7-Methylquinoline: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044030#spectroscopic-data-nmr-ir-mass-spec-for-7-
methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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